Cas no 1518431-42-9 (N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine structure
1518431-42-9 structure
商品名:N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine
CAS番号:1518431-42-9
MF:C7H9N3OS
メガワット:183.230859518051
CID:6089069
PubChem ID:82684312

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine
    • N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
    • 1518431-42-9
    • AKOS021001847
    • EN300-1856471
    • インチ: 1S/C7H9N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-3,8,11H,4H2,1H3
    • InChIKey: KXXZWUUBWVNJKM-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN2C1=NC(C)=C2CNO

計算された属性

  • せいみつぶんしりょう: 183.04663309g/mol
  • どういたいしつりょう: 183.04663309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 77.8Ų

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856471-2.5g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
2.5g
$1370.0 2023-09-18
Enamine
EN300-1856471-1.0g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
1g
$1129.0 2023-06-02
Enamine
EN300-1856471-5.0g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
5g
$3273.0 2023-06-02
Enamine
EN300-1856471-1g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
1g
$699.0 2023-09-18
Enamine
EN300-1856471-10g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
10g
$3007.0 2023-09-18
Enamine
EN300-1856471-0.25g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
0.25g
$642.0 2023-09-18
Enamine
EN300-1856471-10.0g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
10g
$4852.0 2023-06-02
Enamine
EN300-1856471-0.1g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
0.1g
$615.0 2023-09-18
Enamine
EN300-1856471-0.05g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
0.05g
$587.0 2023-09-18
Enamine
EN300-1856471-5g
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)hydroxylamine
1518431-42-9
5g
$2028.0 2023-09-18

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine 関連文献

N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamineに関する追加情報

N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine: A Comprehensive Overview

The compound N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine (CAS No. 1518431-42-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazothiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure comprises a hydroxylamine group attached to an imidazothiazole ring system, which is further substituted with a methyl group at the 6-position. This unique combination of functional groups and heterocyclic framework contributes to its intriguing chemical properties and biological applications.

Recent studies have highlighted the importance of imidazothiazole derivatives in drug discovery, particularly in the development of anticancer agents. The hydroxylamine group in this compound is known to exhibit antioxidant properties, making it a promising candidate for combating oxidative stress-related diseases. Moreover, the imidazothiazole ring system is recognized for its ability to interact with various biological targets, including enzymes and receptors, thereby enhancing its therapeutic potential.

One of the most notable advancements in the study of N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine involves its application in the field of medicinal chemistry. Researchers have explored its role as a lead compound for designing novel anticancer drugs. Experimental data from preclinical studies suggest that this compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selective activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

In addition to its therapeutic applications, N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine has also been investigated for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its consideration as a ligand in the synthesis of metalloorganic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating this compound into MOFs enhances their stability and selectivity for specific gas molecules.

The synthesis of N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the imidazothiazole ring through cyclization reactions and subsequent functionalization with the hydroxylamine group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and potential industrial applications.

Another area of active research on this compound revolves around its pharmacokinetic properties. Understanding how N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine is absorbed, distributed, metabolized, and excreted by the body is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that the compound has favorable pharmacokinetic profiles, including good bioavailability and moderate clearance rates. These findings provide a strong foundation for advancing this compound into clinical trials.

Furthermore, computational studies using molecular docking and dynamics simulations have shed light on the molecular interactions that govern this compound's biological activity. These studies reveal that N-({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)hydroxylamine interacts with key residues on target proteins through hydrogen bonding and π–π stacking interactions. Such insights are invaluable for guiding further optimization efforts aimed at enhancing the compound's potency and selectivity.

In conclusion, N-({6-methylimidazo[2,1-b]thiazol-5-yli)methyldihydroxyamidine) (CAS No. 1518431

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd